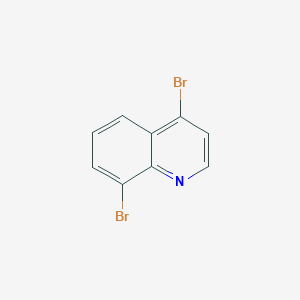

4,8-Dibromoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMYWNYBSIPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653681 | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-31-0 | |

| Record name | Quinoline, 4,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dibromoquinoline (CAS: 1070879-31-0)

Executive Summary

4,8-Dibromoquinoline is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring bromine atoms at two distinct positions on the quinoline scaffold—one on the pyridine ring (C4) and one on the benzene ring (C8)—imparts differential reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes, predicted analytical characterization, key chemical reactions, and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Cornerstone in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto this scaffold serves as a critical strategy in drug design. Bromine can enhance binding affinity to biological targets through halogen bonding, modulate pharmacokinetic properties, and, most importantly, provide reactive handles for further molecular elaboration via cross-coupling reactions.[3] this compound exemplifies this, offering two distinct sites for functionalization.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [4] |

| Molecular Formula | C₉H₅Br₂N | [5] |

| Molecular Weight | 286.95 g/mol | [5] |

| Appearance | Solid (predicted) | [4] |

| Density | 1.923 g/cm³ (predicted) | [6] |

| InChI Key | LNJMYWNYBSIPIS-UHFFFAOYSA-N | [5] |

| Storage | 2-8°C, Inert atmosphere | [6] |

Synthesis and Purification Strategies

Proposed Protocol: Electrophilic Bromination

This method is adapted from a known procedure for the synthesis of the 5,8-dibromo isomer and relies on the deactivation of the pyridine ring toward electrophilic attack under strongly acidic conditions.[4]

Causality: Concentrated sulfuric acid protonates the quinoline nitrogen, rendering the pyridine ring strongly electron-deficient and thus deactivating it towards electrophiles like Br⁺. This directs the bromination to the more electron-rich benzene ring at the C5 and C8 positions. The use of silver sulfate can facilitate the generation of the active brominating agent. To achieve the 4,8-disubstitution pattern, a different directing influence or a multi-step synthesis would likely be necessary, potentially starting from a pre-functionalized quinoline. However, a direct bromination under specific conditions remains a possibility to investigate. The protocol below is a conceptual starting point for methodology development.

Caption: Figure 2: Proposed Electrophilic Bromination Workflow

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve quinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Reagent Addition: Add silver sulfate (1.5 eq) to the solution. Slowly add molecular bromine (2.2 eq) dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to neutral with a suitable base (e.g., aqueous NaOH or NaHCO₃), causing the product to precipitate.

-

Isolation: Filter the solid precipitate and wash thoroughly with water. Alternatively, extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Pathway: The Sandmeyer Approach

The Sandmeyer reaction provides a powerful alternative for introducing bromine atoms with high regioselectivity, provided the corresponding aminoquinoline precursors are available.[7][8] This multi-step process involves diazotization of an amino group followed by displacement with a bromide salt, catalyzed by copper(I) bromide.

Workflow:

-

Starting Material: 4-Amino-8-bromoquinoline or 8-amino-4-bromoquinoline.

-

Diazotization: React the aminoquinoline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.

-

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[9]

This approach offers superior regiocontrol but is contingent on the availability of the monosubstituted aminobromoquinoline precursors.

Spectroscopic and Analytical Characterization

As of this writing, publically available experimental spectroscopic data for this compound is limited. Therefore, this section provides a predictive analysis based on established principles of NMR and MS for the benefit of researchers aiming to identify this compound.

Mass Spectrometry: Isotopic Signature

The most definitive feature in the mass spectrum of this compound will be the isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:

-

M⁺: (containing two ⁷⁹Br atoms)

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br)

-

[M+4]⁺: (containing two ⁸¹Br atoms)

The relative intensity of this triplet will be approximately 1:2:1. For C₉H₅Br₂N, these peaks would appear at m/z values of approximately 285, 287, and 289.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five signals in the aromatic region (δ 7.0-9.0 ppm), each integrating to one proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the two bromine atoms.

| Predicted Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H2 | 8.9 - 9.1 | Doublet (d) | J ≈ 4.5 | Adjacent to ring nitrogen (deshielded). |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to H2 and H4 (before substitution). |

| H5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Peri-interaction with C8-Br deshields this proton. |

| H6 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 | Coupled to H5 and H7. |

| H7 | 8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by adjacent C8-Br. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms. The carbons directly attached to the bromine atoms (C4 and C8) will show significantly lower intensity and will be shifted to lower field than in unsubstituted quinoline, though the effect is complex.

| Predicted Carbon | Predicted δ (ppm) | Rationale |

| C2 | 150 - 152 | Adjacent to nitrogen. |

| C3 | 122 - 124 | Standard quinoline shift. |

| C4 | 133 - 136 | Attached to bromine. |

| C4a | 148 - 150 | Bridgehead carbon. |

| C5 | 128 - 130 | Standard quinoline shift. |

| C6 | 127 - 129 | Standard quinoline shift. |

| C7 | 135 - 138 | Deshielded by adjacent C8-Br. |

| C8 | 120 - 123 | Attached to bromine. |

| C8a | 146 - 148 | Bridgehead carbon adjacent to N. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for an aromatic heterocyclic system. Key absorptions would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.

-

~850-750 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern.

-

Below 700 cm⁻¹: C-Br stretching vibrations.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of its two carbon-bromine bonds. These positions are ripe for functionalization, particularly through palladium-catalyzed cross-coupling reactions.[10][11]

Overview of Reactivity

The C4-Br and C8-Br bonds are expected to have different reactivities. The C4 position is on the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This electronic difference can often be exploited to achieve selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction at the remaining position.[12] This makes this compound an excellent scaffold for building molecular diversity.

Caption: Figure 3: Sequential Cross-Coupling Potential

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several cornerstone reactions in organic synthesis:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, alkylation).

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylation).

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization of the ligand, base, and temperature may be required to control selectivity between the C4 and C8 positions.

Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material and the formation of a new, higher Rƒ product by TLC. Final structure confirmation requires full spectroscopic analysis (NMR, MS) of the purified product.

Step-by-Step Protocol:

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel to yield the arylated quinoline product.

Applications in Research and Development

Intermediate for Medicinal Chemistry

As a difunctional scaffold, this compound allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at the C4 and C8 positions, libraries of novel compounds can be synthesized and screened for biological activity against a range of therapeutic targets.[1][13]

Building Block for Materials Science

The rigid, planar quinoline core is an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The ability to attach different functional groups (e.g., electron-donating or electron-withdrawing) at the C4 and C8 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[14][15]

Safety, Handling, and Storage

Hazard Identification: Based on safety data for related compounds, this compound should be handled as a hazardous substance.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

P260: Do not breathe dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Handle only in a well-ventilated area, preferably in a chemical fume hood. Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.

References

-

Acmec Biochemical. 1070879-31-0 [this compound]. [Link]

-

ChemBK. Quinoline, 4,8-dibromo-. [Link]

-

Ökten, S., et al. (2017). Bromination of 8-substituted quinolines. ResearchGate. [Link]

-

Ökten, S., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73, 5389-5396. [Link]

-

Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(5), 957-987. [Link]

-

Supporting Information. (2007). Wiley-VCH. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PrepChem.com. Preparation of 5,8-dibromoquinoline. [Link]

-

Yilmaz, I., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Figure S2. 13C{1H} NMR spectrum (126 MHz) of compound 4 in DMSO-d6. Supplementary Material. [Link]

-

Slideshare. Synthesis of quinoline derivatives and its applications. [Link]

-

NRO-Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. [Link]

-

DeBie, E., et al. (2013). Studies of one-pot double couplings on dibromoquinolines. Beilstein Journal of Organic Chemistry, 9, 2865-2871. [Link]

-

Špirtović-Halilović, S., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

-

Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. ResearchGate. [Link]

-

MDPI. (2022). Peer Review of "Efficient Synthesis of 4,8-Dibromo Derivative...". [Link]

-

Köprülü, T. K., et al. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]

-

Abraham, R. J., et al. (2005). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 43(8), 635-643. [Link]

-

Clagg, K., et al. (2015). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 71(48), 8979-9031. [Link]

-

Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

-

Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 1027-1034. [Link]

-

Szakács, Z., et al. (2020). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. ARKIVOC, 2020(5), 162-178. [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dibromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of bromine atoms at the 4 and 8 positions of the quinoline ring system imparts unique physicochemical properties and reactivity, making this compound a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the development of novel therapeutics and functional materials, where the bromine atoms serve as handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis and reactivity, key applications, and essential safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [4][5] |

| Molecular Formula | C₉H₅Br₂N | [4][5] |

| Molecular Weight | 286.95 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 339.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.923 g/cm³ (Predicted) | [5] |

| pKa | 0.72 ± 0.30 (Predicted) | [5] |

| InChI Key | LNJMYWNYBSIPIS-UHFFFAOYSA-N | [5] |

Note: Some physical properties, such as the boiling point and density, are predicted values from computational models and should be considered as estimates.

Molecular Structure

The structure of this compound consists of a bicyclic system with a pyridine ring fused to a benzene ring. The bromine atoms are positioned on both the pyridine (C4) and benzene (C8) rings.

Caption: A general workflow for the synthesis of dibromoquinoline isomers.

Note: The synthesis of the specific 4,8-dibromo isomer may require alternative strategies or separation from isomeric mixtures.

Applications in Research and Drug Development

Bromoquinolines are crucial precursors for synthesizing a wide range of functionalized quinoline derivatives. [2]These derivatives have shown significant potential in various therapeutic areas.

-

Anticancer Agents: The quinoline scaffold is present in many compounds with antiproliferative activity. Functionalization of the this compound core allows for the synthesis of novel derivatives that can be screened for their efficacy against various cancer cell lines. [1][3]Studies have shown that certain substituted quinolines exhibit potent inhibitory effects on cancer cell growth and can act as topoisomerase inhibitors. [6]* Antimicrobial and Antiviral Agents: Quinoline derivatives have a long history of use as antimicrobial and antiviral drugs. The ability to modify the this compound structure provides a platform for developing new agents to combat infectious diseases.

-

Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive electronic conjugation through attached substituents, makes these compounds interesting candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [7][8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. Hazard Identification:

-

Signal Word: Danger * Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage) * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)

Recommended Handling Protocol

-

Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. [9] * Skin and Body Protection: A lab coat should be worn, and additional protective clothing may be necessary depending on the scale of the experiment. [9]3. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5][9]Recommended storage temperature is 2-8°C. [4][5]4. Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

-

Conclusion

This compound is a key heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its physicochemical properties, particularly the reactivity of its two bromine substituents, allow for extensive chemical modification through established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This versatility enables the creation of diverse libraries of novel quinoline derivatives for screening in drug discovery programs and for the development of new functional materials. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in research and development.

References

-

ChemBK. Quinoline, 4,8-dibromo-. [Link]

-

MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

CAS Common Chemistry. 2,8-Dibromoquinoline. [Link]

-

Televisory. The Chemistry of 5,8-Dibromoquinoxaline: Synthesis and Reactivity for B2B Clients. [Link]

-

PMC - NIH. 6,8-Dibromoquinoline. [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]

- Google Patents.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

Semantic Scholar. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

-

PubChem - NIH. 2,8-Dibromoquinoline. [Link]

-

ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]

-

ResearchGate. (PDF) Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

PubMed. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2- d:4,5- d']bis(t[4]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Loba Chemie. BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. [Link]

-

PMC - NIH. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

SpectraBase. 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4-BROMOQUINOLIZINIUM BROMIDE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 1070879-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to 4,8-Dibromoquinoline: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,8-dibromoquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes based on established methodologies for related isomers, and discuss its reactivity and potential applications, particularly in the realm of drug discovery and materials science.

Core Molecular Profile of this compound

This compound is a disubstituted quinoline derivative featuring bromine atoms at the 4 and 8 positions of the quinoline ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₅Br₂N .[1][2][3][4] Its molecular weight is 286.95 g/mol .[1][2][3][4]

Chemical Structure

The structure of this compound consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The bromine atoms are attached to the carbon atoms at positions 4 and 8.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [1][2] |

| Molecular Formula | C₉H₅Br₂N | [1][2][3][4] |

| Molecular Weight | 286.95 g/mol | [1][2][3][4] |

| Physical Form | Solid (predicted) | [1] |

| Boiling Point | 339.4±22.0 °C (Predicted) | [3] |

| Density | 1.923 g/cm³ (Predicted) | [2][3] |

| pKa | 0.72±0.30 (Predicted) | [3] |

Synthesis of this compound: A Methodological Approach

Proposed Synthetic Workflow

A logical and efficient pathway to this compound would likely involve a multi-step process, beginning with a suitable aniline derivative, followed by ring-closing to form the quinoline core, and subsequent functionalization. A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Dibromoquinoline Isomer

The following protocol, adapted from the synthesis of 5,8-dibromoquinoline, illustrates a viable method for the direct bromination of the quinoline core. This method could be adapted to target the 4 and 8 positions through careful control of reaction conditions and the use of appropriate starting materials.

Protocol: Synthesis of 5,8-Dibromoquinoline

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of quinoline (1 equivalent) and silver sulfate in concentrated sulfuric acid.

-

Bromination: To the stirred solution, slowly add bromine (at least 2 equivalents) while maintaining the reaction temperature.

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the bromine color dissipates, indicating its consumption.

-

Work-up: Filter the reaction mixture to remove silver bromide. The filtrate is then poured onto ice, and the pH is adjusted to precipitate the crude product.

-

Purification: The crude 5,8-dibromoquinoline is collected by filtration and purified by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Note: The regioselectivity of bromination is highly dependent on the reaction conditions and the electronic nature of the quinoline ring. For the synthesis of this compound, a starting material with directing groups that favor substitution at the 4 and 8 positions may be necessary.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of other dibromoquinoline isomers and the principles of spectroscopic analysis, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing bromine atoms. For comparison, the ¹H NMR data for 3,4-dibromoquinoline shows signals between 7.67 and 8.89 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the bromine atoms (C4 and C8) will be significantly deshielded. The spectrum for 3,4-dibromoquinoline displays signals in the range of 121.2 to 151.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the C-Br bonds. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Reactivity and Synthetic Utility

The bromine atoms at the 4 and 8 positions of the quinoline ring are susceptible to a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4 and 8 positions. The differential reactivity of the two bromine atoms may allow for selective mono- or di-functionalization by carefully controlling the reaction conditions.

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing bromine atoms, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the bromine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Brominated quinolines, in particular, have garnered significant interest for their potential as therapeutic agents.

Anticancer Potential

Numerous studies have demonstrated the antiproliferative activity of brominated quinoline derivatives against various cancer cell lines.[4] The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. The ability to further functionalize the 4 and 8 positions of this compound through cross-coupling and SₙAr reactions makes it a valuable starting point for the synthesis of novel anticancer drug candidates.

Antimicrobial and Other Biological Activities

Quinoline derivatives have a long history of use as antimicrobial agents. The unique electronic and steric properties conferred by the dibromo substitution pattern in this compound may lead to the development of new compounds with potent activity against a range of pathogens.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

-

ChemBK. Quinoline, 4,8-dibromo-. [Link]

-

National Center for Biotechnology Information. 6,8-Dibromoquinoline. PubChem Compound Database. [Link]

- Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2997.

-

PrepChem. Preparation of 5,8-dibromoquinoline. [Link]

-

Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372.

- Koprulu, M., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1279, 135019.

- Gribble, G. W. (2010). Chapter 5 - Five-Membered Rings with Two Heteroatoms. In Heterocyclic Scaffolds II, (pp. 219-376). Springer.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

National Center for Biotechnology Information. 2,8-Dibromoquinoline. PubChem Compound Database. [Link]

Sources

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An Application Scientist's Guide to the Solubility of 4,8-Dibromoquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dibromoquinoline, a key intermediate in synthetic and medicinal chemistry. We delve into the theoretical principles governing its solubility, present available qualitative data, and offer a robust, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound built upon a quinoline core. The strategic placement of bromine atoms at the 4 and 8 positions makes it a versatile precursor for introducing further chemical diversity through reactions like Suzuki and Stille cross-couplings or nucleophilic aromatic substitution (SNAr).[1] Its derivatives are explored in various research areas, including materials science and medicinal chemistry.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification strategies like recrystallization, and is a foundational parameter in preclinical formulation development. Inefficient solvent selection can lead to poor yields, difficult purifications, and misleading results in biological assays. This guide aims to provide the necessary theoretical and practical framework to navigate these challenges effectively.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the structure of this compound to anticipate its behavior.

-

Molecular Structure: The molecule consists of a rigid, aromatic quinoline system. This bicyclic core is moderately polar due to the presence of the nitrogen atom.

-

Polarity: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, contributing to the molecule's polarity. However, the large, nonpolar aromatic surface and the two electron-withdrawing bromine atoms create a complex electronic profile. Overall, this compound can be classified as a moderately polar compound.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces from the large electron clouds of the aromatic system and bromine atoms) and dipole-dipole interactions.

Based on this analysis, we can predict that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and effectively solvate the aromatic system. Its solubility is expected to be limited in highly nonpolar solvents (like hexanes) and highly polar, protic solvents (like water), where the solute-solvent interactions are less favorable than the respective solute-solute or solvent-solvent interactions.

Qualitative Solubility Data

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate the quinoline ring through dipole-dipole and dispersion forces. DMF, being highly polar, is often an excellent solvent for many quinoline derivatives.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The hydroxyl groups of alcohols can interact with the quinoline nitrogen, but the energy cost of disrupting the alcohol's strong hydrogen-bonding network can limit solubility. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The intermolecular forces of nonpolar solvents are insufficient to overcome the solute-solute interactions of the crystalline this compound solid. Toluene may show slightly better performance due to potential π-π stacking interactions. |

| Aqueous | Water | Insoluble | The molecule's large hydrophobic surface area and lack of significant hydrogen bond donating capability prevent it from dissolving in water. |

Note: This table is based on theoretical principles and data from similar compounds. Experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination

For precise and reliable data, experimental determination is non-negotiable. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by the OECD.[4] This protocol provides a self-validating system for generating trustworthy data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow Diagram

Caption: Decision-making flowchart for solvent selection.

-

For Synthesis: In cross-coupling reactions, solvents like THF or DMF are often chosen because they readily dissolve both the dibromoquinoline substrate and the organometallic reagents, facilitating a homogeneous reaction mixture.

-

For Purification: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent like ethanol or toluene could be a good candidate. The significant change in solubility with temperature allows for high recovery of pure crystals upon cooling.

-

For Biological Screening: For in vitro assays, a stock solution is typically prepared in a biocompatible solvent with very high solvating power, such as dimethyl sulfoxide (DMSO), to achieve a high concentration. This stock is then serially diluted in the aqueous assay buffer.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is lacking, a strong predictive framework can be established based on its molecular structure. It is expected to be most soluble in polar aprotic solvents like DCM, THF, and DMF, and poorly soluble in nonpolar and aqueous media. For any application requiring precise knowledge of its solubility limits, the isothermal shake-flask method detailed herein provides a reliable and robust path to generating high-quality, quantitative data. This foundational knowledge is indispensable for the efficient and successful application of this compound in research and development.

References

-

ChemBK. Quinoline, 4,8-dibromo-. [Online] Available at: [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD. [Online] Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Online] Available at: [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Online] Available at: [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. [Online] Available at: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Online] Available at: [Link]

-

GovInfo. 304 Subpart E—Product Properties Test Guidelines P C C = / -. [Online] Available at: [Link]

-

MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4][5][6]hiadiazole) and Its SNAr and Cross-Coupling Reactions. [Online] Available at: [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,8-Dibromoquinoline

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of 4,8-Dibromoquinoline

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The strategic placement of halogen substituents, such as bromine, on the quinoline ring system provides crucial handles for further synthetic transformations, most notably through cross-coupling reactions. This compound, with bromine atoms on both the pyridine and benzene rings, is a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution. This guide provides the necessary theoretical and practical insights for the complete NMR spectral characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Characteristics

In the absence of a verified experimental spectrum for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of bromine substitution on the quinoline core and by drawing comparisons with isomers such as 6,8-dibromoquinoline.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five signals in the aromatic region, corresponding to the five protons on the quinoline core. The bromine atoms at positions 4 and 8 will exert significant electronic and anisotropic effects, influencing the chemical shifts of the neighboring protons.

-

H-2 and H-3: The protons on the pyridine ring, H-2 and H-3, will likely appear as an AX doublet system, assuming the coupling to other protons is negligible. The electron-withdrawing nature of the adjacent bromine at C-4 and the nitrogen atom will deshield these protons, shifting them downfield. We can anticipate H-2 to be the most downfield signal due to its proximity to the nitrogen.

-

H-5, H-6, and H-7: These protons on the carbocyclic ring will form a more complex splitting pattern. H-6 is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), being coupled to both H-5 and H-7. H-5 and H-7 would likely appear as doublets of doublets. The bromine at C-8 will influence the chemical shift of H-7, likely causing a downfield shift compared to unsubstituted quinoline.

For comparison, the reported ¹H NMR data for the constitutional isomer, 6,8-dibromoquinoline , in CDCl₃ shows signals at δ 9.04 (H-2), 8.16 (H-7), 8.09 (H-4), 7.96 (H-5), and 7.49 (H-3) ppm.[1] For this compound, we would anticipate a significant downfield shift for H-3 and the absence of a signal for H-4, while the signals for H-5, H-6, and H-7 will be influenced by the C-8 bromine.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals for the nine carbon atoms of the quinoline ring system.

-

Carbons Bearing Bromine (C-4 and C-8): The most notable feature will be the signals for the two carbons directly attached to the bromine atoms. These signals will be significantly shielded compared to their unsubstituted counterparts due to the "heavy atom effect" of bromine. Their chemical shifts will be highly diagnostic.

-

Quaternary Carbons (C-4a and C-8a): These two carbons at the ring fusion will appear as sharp singlets. Their chemical shifts will be influenced by the adjacent bromine substituents.

-

Protonated Carbons: The remaining five carbons (C-2, C-3, C-5, C-6, and C-7) will be readily identifiable through a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon signal to its directly attached proton.

As a reference, the reported ¹³C NMR data for 6,8-dibromoquinoline in CDCl₃ shows signals at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 ppm.[1] The specific assignments for this compound would require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[2] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized as needed.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Spectral Width | 20 ppm | 240 ppm |

| Acquisition Time | 4.09 s | 1.36 s |

| Relaxation Delay | 2.0 s | 2.0 s |

| Number of Scans | 16 | 1024 |

| Transmitter Frequency | ~400 MHz | ~100 MHz |

| Pulse Width | ~10 µs (30°) | ~12 µs (30°) |

Advanced 2D NMR for Unambiguous Assignment

For a definitive structural confirmation, the following 2D NMR experiments are strongly recommended:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly for the H-5, H-6, H-7 system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm assignments, particularly the spatial relationship between protons on the two different rings.

Data Visualization and Interpretation

Molecular Structure and Numbering

Caption: Recommended workflow for the NMR analysis of this compound.

Summary of Predicted and Reference Spectral Data

The following table summarizes the predicted assignments for this compound and provides the experimental data for the related isomer, 6,8-dibromoquinoline, for comparative purposes.

| Position | This compound (Predicted) | 6,8-Dibromoquinoline (Experimental, CDCl₃) [1] |

| ¹H NMR (δ, ppm) | ||

| H-2 | Most downfield doublet | 9.04 (dd) |

| H-3 | Downfield doublet | 7.49 (dd) |

| H-4 | - | 8.09 (dd) |

| H-5 | Aromatic multiplet | 7.96 (d) |

| H-6 | Aromatic multiplet (triplet-like) | - |

| H-7 | Aromatic multiplet | 8.16 (d) |

| ¹³C NMR (δ, ppm) | ||

| C-2 | ~150-155 | 151.5 |

| C-3 | ~122-128 | 122.7 |

| C-4 | Shielded (heavy atom effect) | 135.9 |

| C-4a | Quaternary | 129.7 |

| C-5 | ~128-132 | 130.1 |

| C-6 | ~125-130 | 119.9 |

| C-7 | ~135-140 | 135.7 |

| C-8 | Shielded (heavy atom effect) | 125.9 |

| C-8a | Quaternary | 144.1 |

Conclusion

This technical guide provides a comprehensive roadmap for the definitive NMR spectral characterization of this compound. By combining predictive analysis based on established spectroscopic principles with a robust, step-by-step experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The application of 1D and 2D NMR techniques, as outlined, will ensure the generation of high-quality, publishable data, thereby upholding the principles of scientific integrity and reproducibility.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 5,8-dibromoquinoline. Retrieved from [Link]

-

Chmovzh, T. N., Alekhina, D. A., Kudryashev, T. A., & Rakitin, O. A. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[2][3]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. [Link]

- Ökten, S., Aslan, E., Gup, R., & Okumus, A. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1317, 138531.

-

MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[2][3]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

MDPI. (2022). Peer-review of "Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[2][3]hiadiazole) and Its SNAr and Cross-Coupling Reactions". Molecules, 27(21), 7372. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,7-Dibromo-8-quinolinol. Retrieved from [Link]

-

Tutar, Y., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

-

De, S., & Naskar, S. (2012). Studies of one-pot double couplings on dibromoquinolines. Tetrahedron Letters, 53(48), 6529-6532. [Link]

-

Chmovzh, T. N., Alekhina, D. A., Kudryashev, T. A., & Rakitin, O. A. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[2][3]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. [Link]

-

Jain, M. (2007). Chemical shifts and coupling constants of C8H15N. In Landolt-Börnstein - Group II Molecules and Radicals (Vol. 27D, pp. 1-1). Springer. [Link]

Sources

Navigating the Analytical Maze: An In-depth Technical Guide to the Mass Spectrometry of 4,8-Dibromoquinoline

Foreword: Unveiling the Molecular Blueprint of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, halogenated quinolines serve as pivotal building blocks. Among these, 4,8-dibromoquinoline is a compound of significant interest due to its potential applications in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity of downstream applications. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone of this analytical endeavor.

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the nuances of ionization techniques, predict and rationalize fragmentation pathways, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master the analytical intricacies of this important heterocyclic compound.

The Foundational Principles: Understanding this compound's Mass Spectrometric Behavior

The mass spectrum of this compound is distinguished by the isotopic signature of its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will manifest as a characteristic triplet of peaks: the monoisotopic peak (M), a peak at M+2, and a peak at M+4, with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive marker for the presence of two bromine atoms in an ion.

Ionization Strategies: Choosing the Right Tool for the Job

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most relevant methods are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI): The "Hard" Technique for Volatile Analytes

Electron Ionization is a highly energetic, or "hard," ionization technique that is well-suited for volatile and thermally stable compounds like this compound. In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular radical cation (M⁺•).[1] The excess energy imparted during this process often induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Causality in Technique Selection: The choice of EI is predicated on the anticipated volatility of this compound, making it amenable to GC separation. The resulting fragmentation patterns are highly reproducible and can be compared against spectral libraries for confident identification.

Electrospray Ionization (ESI): The "Soft" Approach for LC-MS

Electrospray Ionization is a "soft" ionization technique that is ideal for less volatile or thermally labile compounds that are better suited for LC separation. ESI generates ions by applying a high voltage to a liquid stream of the analyte solution, creating an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) in the positive ion mode.

Causality in Technique Selection: ESI is the method of choice when this compound is part of a complex mixture that requires the high resolving power of liquid chromatography. Its gentle nature often preserves the molecular ion, which is then subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS) for structural elucidation. This allows for the targeted analysis of the compound in complex matrices.

Decoding the Fragments: A Predictive Look at the Mass Spectrum of this compound

While a publicly available, annotated mass spectrum of this compound is not readily found, we can construct a highly probable fragmentation pathway based on the known fragmentation of quinoline and the GC-MS data of its isomer, 6,8-dibromoquinoline.

The Molecular Ion and its Isotopic Signature

The molecular formula of this compound is C₉H₅Br₂N, with a monoisotopic molecular weight of approximately 284.88 g/mol . In the mass spectrum, the molecular ion region will be characterized by the aforementioned 1:2:1 isotopic pattern for the M⁺•, [M+2]⁺•, and [M+4]⁺• ions.

| Ion | Calculated m/z |

| [C₉H₅⁷⁹Br₂N]⁺• | 284.88 |

| [C₉H₅⁷⁹Br⁸¹BrN]⁺• | 286.88 |

| [C₉H₅⁸¹Br₂N]⁺• | 288.88 |

| Table 1: Predicted m/z values for the molecular ion isotopic cluster of this compound. |

Predicted Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is expected to proceed through several key steps, initiated by the loss of bromine and fragmentation of the quinoline ring system. The primary fragmentation of the parent quinoline molecule involves the loss of hydrogen cyanide (HCN).[3][4]

Step 1: Loss of a Bromine Radical The initial fragmentation is likely the cleavage of a C-Br bond, which is weaker than the C-C and C-H bonds of the aromatic system. This results in the loss of a bromine radical (•Br), leading to the formation of a brominated quinolinyl cation.

Step 2: Loss of the Second Bromine Radical The brominated quinolinyl cation can then lose the second bromine radical to form the quinolinyl cation.

Step 3: Fragmentation of the Quinoline Ring The quinolinyl cation, and the brominated intermediates, can undergo fragmentation of the heterocyclic ring. A key fragmentation pathway for quinoline itself is the loss of a neutral hydrogen cyanide (HCN) molecule.[3][4]

Step 4: Further Fragmentation Subsequent fragmentation can involve the loss of acetylene (C₂H₂) from the remaining carbocyclic ring.

The following diagram illustrates the predicted EI fragmentation pathway for this compound:

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation in ESI-MS/MS

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation is expected to be more controlled than in EI.

Step 1: Formation of the Precursor Ion In the ESI source, this compound will be protonated to form the [M+H]⁺ ion, with an isotopic cluster around m/z 286, 288, and 290.

Step 2: Collision-Induced Dissociation (CID) Upon CID, the most likely initial fragmentation would be the loss of a neutral HBr molecule. This is a common fragmentation pathway for protonated halogenated aromatic compounds.

Step 3: Loss of the Second Bromine The resulting ion can then lose the second bromine atom, likely as another molecule of HBr, although the loss of a bromine radical is also possible.

Step 4: Ring Fragmentation Similar to EI, the quinoline ring can then fragment through the loss of HCN.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Field-Proven Protocols for the Analysis of this compound

The following protocols are designed to provide a robust starting point for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of purified this compound or its presence in simple, volatile matrices.

4.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a high-purity volatile solvent such as toluene, dichloromethane, or ethyl acetate.

-

Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.

4.1.2. Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | To maximize sensitivity for low concentration samples. |

| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation for aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with optimal flow for good chromatographic resolution. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature gradient to ensure good peak shape and elution. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation. |

| Ionization Energy | 70 eV | Standard energy for generating comparable library spectra. |

| Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Mass Range | m/z 50-400 | Covers the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Adequate for capturing peak profiles from the GC. |

| Table 2: Recommended GC-MS parameters for this compound analysis. |

LC-MS/MS Analysis Protocol

This protocol is designed for the selective and sensitive analysis of this compound in complex matrices.

4.2.1. Sample Preparation

-

Extraction (for complex matrices): Employ a suitable extraction technique such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge to isolate the analyte from the matrix.

-

Dissolution: Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Filtration: Filter the final solution through a 0.22 µm PTFE or nylon syringe filter.

4.2.2. Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 95% B over 10 min | A gradient to effectively elute the analyte and clean the column. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the nitrogen in the quinoline ring. |

| Capillary Voltage | 3.5 kV | Typical voltage for efficient ion generation. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| Desolvation Gas | Nitrogen, 600 L/hr | Assists in droplet desolvation. |

| MRM Transitions | e.g., 286.9 > 206.9, 288.9 > 208.9 | For high selectivity and sensitivity in quantification. |

| Table 3: Recommended LC-MS/MS parameters for this compound analysis. |

Concluding Remarks: A Path to Confident Analysis

The mass spectrometric analysis of this compound, while presenting its own set of challenges, is a manageable task with a systematic and well-informed approach. By understanding the principles of ionization, predicting the fragmentation behavior based on sound chemical principles and analogous compound data, and implementing robust analytical protocols, researchers can achieve confident identification and quantification of this important molecule. The methodologies and insights provided in this guide serve as a comprehensive resource to navigate the analytical complexities and unlock the full potential of this compound in scientific discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Gaber, A. M., & El-Gendy, A. A. (2004). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 58(4), 274-277.

- Herrera, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Oudene, M., et al. (2013). A new liquid chromatography-tandem mass spectrometry method using atmospheric pressure photo ionization for the simultaneous determination of azaarenes and azaarones in Dutch river sediments.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Grundon, M. F., & McMaster, D. (1987). Electron impact mass spectrometry of hemiterpenoid tricyclic quinoline alkaloids. Organic Mass Spectrometry, 22(7), 447-450.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

-

NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Fu, J., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 1-8.

- Lee, S., et al. (2024). Structural analysis of C₈H₆˙⁺ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(23), 16053-16060.

- Lee, S., et al. (2024). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.

- Bouyssiere, B., et al. (2024). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- Shikov, A. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(23), 8234.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

- Veselovsky, V. V., & Semenov, A. S. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6535.

- Fu, J., et al. (2024). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Research Square.

- Ramana, D. V., & Thyagarajan, G. (1986). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Organic Mass Spectrometry, 21(10), 639-642.

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

- IJRASET. (2023). Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science. International Journal for Research in Applied Science & Engineering Technology, 11(6), 1-10.

- The Organic Chemistry Tutor. (2016, September 15).

- Wang, R., et al. (2022). Development of a selective and sensitive LC–MS/MS method for the quantification of α-asarone in mouse plasma and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 3. chempap.org [chempap.org]

- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Solid-State Architecture of 4,8-Dibromoquinoline: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold and the Imperative of Structural Elucidation

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials. Halogenated quinolines, in particular, have garnered significant attention due to the profound influence of halogen atoms on molecular properties such as lipophilicity, metabolic stability, and the capacity for specific intermolecular interactions like halogen bonding. These interactions can significantly impact crystal packing and, consequently, the solid-state properties of the material, including solubility and bioavailability.